![molecular formula C20H18ClN3O3 B5859492 N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859492.png)
N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Overview
Description
N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. It has also been suggested that the compound may act as a positive allosteric modulator of GABA receptors.
Biochemical and Physiological Effects:
N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models, and has been found to reduce the severity and frequency of seizures in epileptic animals. It has also been shown to have anxiolytic effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its relatively low toxicity and high selectivity for certain neurotransmitter systems. However, one limitation is the lack of information on its long-term effects and potential side effects.
Future Directions
There are several potential future directions for research on N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. These include further investigation of its mechanism of action, exploration of its potential therapeutic applications in neurological disorders, and development of more potent and selective analogs. Additionally, studies on the compound's pharmacokinetics and toxicology will be important for its eventual translation to clinical use.
Synthesis Methods
The synthesis of N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with allyl chloride and thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-chlorobenzyl)-N-methylamine in the presence of triethylamine to obtain the desired product.
Scientific Research Applications
N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and neuropathic pain.
properties
IUPAC Name |
3-chloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-3-11-24(20(25)15-5-4-6-16(21)12-15)13-18-22-19(23-27-18)14-7-9-17(26-2)10-8-14/h3-10,12H,1,11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUXQSKRNWGCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzamide |
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